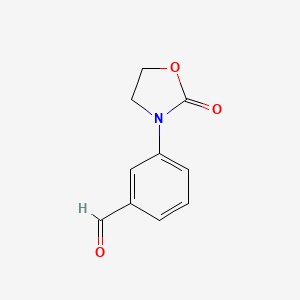

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXLUGPIETVTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Oxazolidinone Heterocycles As Synthetic Scaffolds

Oxazolidinones are a class of five-membered heterocyclic compounds that incorporate both nitrogen and oxygen atoms. Among the various isomers, the 2-oxazolidinone (B127357) structure is the most extensively studied and utilized in synthetic and medicinal chemistry. nih.gov Their prominence stems from a combination of chemical stability, synthetic versatility, and significant biological activity.

One of the most critical applications of oxazolidinones is in medicinal chemistry, highlighted by the discovery of a new class of synthetic antibacterial agents. nih.gov The introduction of Linezolid, the first approved drug containing a 2-oxazolidinone ring, marked a significant milestone in the fight against resistant Gram-positive bacteria. nih.govmdpi.com This has spurred extensive research into developing new oxazolidinone-based therapeutic agents. sapub.org Beyond their antibacterial properties, these scaffolds have been explored for a range of other biological activities. researchgate.net

In the realm of asymmetric synthesis, chiral 2-oxazolidinones have gained fame as "Evans auxiliaries." These structures are temporarily incorporated into a molecule to direct a chemical reaction to produce a specific stereoisomer, which is crucial in the synthesis of pharmaceuticals where chirality often dictates biological effect. nih.gov The rigidity of the oxazolidinone ring allows for excellent stereochemical control in reactions such as alkylations and aldol (B89426) additions.

Table 1: Key Attributes and Applications of Oxazolidinone Scaffolds

| Attribute | Description | Key Applications |

|---|---|---|

| Biological Activity | The scaffold is a core component of several bioactive molecules. | Antibiotics (e.g., Linezolid), various other therapeutic areas. nih.govwikipedia.org |

| Chiral Auxiliaries | Chiral versions are used to control stereochemistry in reactions. | Asymmetric synthesis, production of enantiomerically pure compounds. nih.gov |

| Chemical Stability | The heterocyclic ring is generally stable to many reaction conditions. | Provides a robust core for building more complex molecules. |

| Bioisosterism | Can mimic other chemical groups to improve drug properties. | Medicinal chemistry, drug design and development. nih.gov |

Strategic Importance of Benzaldehyde Moieties in Fine Chemical Synthesis

The benzaldehyde (B42025) moiety, an aromatic ring bearing a formyl group (-CHO), is one of the most fundamental and versatile building blocks in organic chemistry. Its strategic importance lies in the vast array of chemical transformations the aldehyde group can undergo, providing access to a wide range of more complex functional groups and molecular architectures.

Benzaldehydes are cornerstone intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. oiccpress.com The aldehyde functionality is highly reactive and can participate in numerous synthetic operations, including:

Oxidation to form benzoic acids.

Reduction to yield benzyl (B1604629) alcohols.

Condensation reactions , such as the aldol (B89426) and Knoevenagel condensations, to form new carbon-carbon bonds. oiccpress.com

Reductive amination to produce benzylamines.

Wittig and related olefination reactions to generate stilbenes and other unsaturated compounds.

This synthetic flexibility makes benzaldehyde and its derivatives indispensable in multi-step syntheses. For instance, they are key precursors in the production of fragrances, flavorings (like cinnamic aldehyde), and various pharmaceutical agents. oiccpress.com The ability to introduce substituents onto the benzene (B151609) ring further expands their utility, allowing for precise tuning of the electronic and steric properties of the resulting molecules. The development of efficient, one-pot procedures for the synthesis of functionalized benzaldehydes continues to be an active area of research, underscoring their central role in modern synthesis. oiccpress.com

Table 2: Common Synthetic Transformations of Benzaldehyde

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Oxidation | e.g., KMnO₄, H₂CrO₄ | Benzoic Acids |

| Reduction | e.g., NaBH₄, H₂/Pd | Benzyl Alcohols |

| Aldol Condensation | Base or Acid Catalyst, Ketone/Aldehyde | α,β-Unsaturated Carbonyls |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Benzylamines |

| Wittig Reaction | Phosphonium Ylide | Alkenes (Stilbenes) |

Contextualization of 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzaldehyde Within Heterocyclic Chemistry Research

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of this compound identifies several logical disconnections, pointing toward plausible synthetic routes and key starting materials. The most straightforward approach involves disconnecting the bond between the aromatic ring and the nitrogen atom of the oxazolidinone heterocycle.

Route A: N-Arylation

This primary disconnection suggests an N-arylation reaction between oxazolidin-2-one and a substituted benzaldehyde. This identifies two key precursors:

Oxazolidin-2-one: A readily available five-membered heterocyclic compound.

3-Halobenzaldehyde (e.g., 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde): A commercially available aromatic aldehyde functionalized for cross-coupling reactions.

Route B: Oxazolidinone Ring Formation on a Pre-functionalized Aryl Amine

An alternative disconnection strategy involves breaking the bonds of the oxazolidinone ring itself, assuming the pre-existence of the 3-aminobenzaldehyde (B158843) structure. This approach highlights the following precursors:

3-Aminobenzaldehyde: An aromatic amine with the required aldehyde functionality already in place.

A C2 synthon with two leaving groups or an epoxide: For example, 2-chloroethyl chloroformate or ethylene (B1197577) oxide, which would provide the two-carbon backbone of the oxazolidinone ring.

A carbonyl source: Reagents such as phosgene (B1210022), triphosgene, diethyl carbonate, or carbon dioxide can be used to form the carbonyl group of the heterocycle via reaction with a corresponding amino alcohol intermediate. researchgate.net

This analysis establishes that the synthesis can either commence by building the heterocyclic ring onto an existing functionalized benzene (B151609) ring or by attaching a pre-formed oxazolidinone ring to a benzaldehyde moiety.

Approaches to Oxazolidinone Ring Formation from Suitable Starting Materials

The formation of the oxazolidinone ring is a critical step in the synthesis of the target molecule. Several established methods can be adapted for this purpose, starting from appropriately chosen precursors.

Cyclization Reactions Involving Nitrogen and Carbonyl Precursors

One of the most common methods for constructing the oxazolidinone ring is the cyclization of β-amino alcohols with a carbonylating agent. researchgate.net In the context of synthesizing this compound, this would typically involve a two-step process starting from 3-aminobenzaldehyde.

Formation of the β-Amino Alcohol: The initial step would be the reaction of 3-aminobenzaldehyde with a suitable two-carbon electrophile, such as 2-chloroethanol, to form N-(3-formylphenyl)ethanolamine.

Cyclization: The resulting amino alcohol is then treated with a carbonyl source. Historically, the highly reactive and toxic phosgene was used. Modern, safer alternatives include triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), or dialkyl carbonates like diethyl carbonate. researchgate.net The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the activated carbonyl, followed by elimination to yield the cyclic carbamate (B1207046) (oxazolidinone).

Another powerful cyclization strategy is the iodocyclocarbamation of N-allylated N-aryl carbamates, which produces 3-aryl-5-(iodomethyl)oxazolidin-2-ones as versatile intermediates. researchgate.netorganic-chemistry.org

1,3-Dipolar Cycloaddition Strategies for Oxazolidine Core Construction

Cycloaddition reactions provide an efficient pathway to the oxazolidinone core. A prominent strategy is the [3+2] coupling reaction between an epoxide and an isocyanate. researchgate.netnih.gov For the target molecule, this would involve the reaction of ethylene oxide with 3-isocyanatobenzaldehyde. This reaction is often catalyzed by Lewis acids or phase-transfer catalysts and directly furnishes the N-aryl oxazolidinone ring system in a single, atom-economical step. researchgate.net

Another relevant cycloaddition approach involves the reaction of aziridines with carbon dioxide. researchgate.net This method is catalyzed by various systems, including alkali metal halides, and can proceed under mild conditions, such as ambient temperature and atmospheric pressure, to selectively form the 1,3-oxazolidin-2-one ring.

Exploration of Sustainable and Green Chemical Synthesis Routes

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green strategies are applicable to the synthesis of oxazolidinones.

Use of Carbon Dioxide (CO₂): Employing CO₂ as a renewable, non-toxic, and inexpensive C1 feedstock is a key green approach. The cycloaddition of CO₂ with aziridines or the carbonylation of β-amino alcohols are prime examples. researchgate.netorganic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Some synthetic routes can be performed under catalyst-free conditions, for instance, by using microwave irradiation to promote the reaction between urea (B33335) and ethanolamine (B43304) derivatives. organic-chemistry.org Organocatalysis also presents a metal-free alternative. organic-chemistry.org

Avoidance of Hazardous Reagents: Replacing hazardous reagents like phosgene with safer alternatives such as triphosgene, CDI, or dimethyl carbonate significantly improves the safety and environmental profile of the synthesis.

The table below summarizes and compares various approaches for the formation of the oxazolidinone ring.

| Method | Key Precursors | Reagents/Conditions | Advantages | Disadvantages |

| Cyclization of Amino Alcohol | N-(3-formylphenyl)ethanolamine | Phosgene, Triphosgene, CDI, Diethyl Carbonate | Well-established, versatile | May require multiple steps, use of hazardous reagents (phosgene) |

| Isocyanate-Epoxide Cycloaddition | 3-Isocyanatobenzaldehyde, Ethylene Oxide | Lewis acid or phase-transfer catalyst | High atom economy, convergent | Isocyanate precursor may be reactive/unstable |

| Aziridine-CO₂ Cycloaddition | N-(3-formylphenyl)aziridine, CO₂ | Alkali metal halide catalyst | Utilizes CO₂, mild conditions | Aziridine precursors can be challenging to synthesize |

| Iodocyclocarbamation | N-allyl-N-(3-formylphenyl) carbamate | Iodine | Forms a functionalized intermediate for further modification | Introduces an iodine atom that may need removal |

Introduction and Regioselective Functionalization of the Benzaldehyde Moiety

The introduction of the benzaldehyde group must be controlled to achieve the desired meta-substitution pattern relative to the oxazolidinone ring.

Formylation Reactions for Aryl Ring Incorporation

Direct formylation of a pre-formed N-phenyloxazolidin-2-one ring via electrophilic aromatic substitution (e.g., Vilsmeier-Haack or Gattermann reaction) is generally not a viable strategy for obtaining the desired product. The nitrogen atom of the oxazolidinone is an activating group that directs incoming electrophiles to the ortho and para positions. Therefore, achieving meta-selectivity is highly challenging.

A more effective and widely used strategy is to incorporate the complete, pre-functionalized aryl ring through a cross-coupling reaction. The palladium-catalyzed N-arylation of 2-oxazolidinone (B127357) with a 3-halobenzaldehyde is a powerful method for this purpose. organic-chemistry.org

This reaction, often referred to as a Buchwald-Hartwig amination, typically involves:

Substrates: 2-Oxazolidinone and 3-bromobenzaldehyde.

Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂.

Ligand: A bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, BINAP) is crucial for the catalytic cycle.

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required.

Solvent: Anhydrous aprotic solvents like toluene (B28343) or dioxane are commonly used.

This approach offers excellent regioselectivity, as the positions of the functional groups are pre-determined by the starting materials. It also displays good functional group tolerance, allowing the aldehyde to remain intact during the reaction. organic-chemistry.org

The table below outlines typical conditions for this cross-coupling approach.

| Component | Example | Role in Reaction |

| Aryl Halide | 3-Bromobenzaldehyde | Provides the functionalized aryl group |

| Amine | 2-Oxazolidinone | Nitrogen nucleophile |

| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Source of catalytic palladium(0) |

| Phosphine Ligand | Xantphos | Stabilizes the palladium center and facilitates reductive elimination |

| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates the oxazolidinone nitrogen |

| Solvent | Toluene or Dioxane | Anhydrous reaction medium |

| Temperature | 80-110 °C | To drive the reaction to completion |

Directed Ortho-Metalation and Related Strategies for Aryl Functionalization

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. unblog.frharvard.edu This methodology relies on the presence of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho C-H bond. The resulting aryl anion can then react with a suitable electrophile to introduce a desired substituent.

In the context of synthesizing this compound, the 2-oxo-1,3-oxazolidin-3-yl group itself can be conceptualized as a potential, albeit less common, directing group. However, a more established approach would involve utilizing a precursor bearing a well-known and potent DMG. For instance, an aryl O-carbamate has demonstrated significant power as a DMG. nih.gov

A plausible synthetic route could commence with 3-hydroxybenzaldehyde. The hydroxyl group can be converted to a potent directing group, such as a diethylcarbamate (-OCONEt₂). This transformation renders the protons at the C2 and C6 positions of the benzene ring acidic. Subsequent treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or a hindered base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) would facilitate regioselective deprotonation at the C2 position due to the steric hindrance of the aldehyde group. unblog.fr The resulting ortho-lithiated species can then be reacted with an appropriate electrophile to introduce the oxazolidinone moiety or a precursor to it.

Alternatively, the strategy could involve starting with a molecule where the oxazolidinone is already attached to the aromatic ring, and the aldehyde functionality is introduced via DoM. For example, starting with 3-phenyl-1,3-oxazolidin-2-one, the oxazolidinone ring could direct the metalation. However, the directing ability of the N-aryl oxazolidinone group is not as extensively documented as other DMGs. Should it prove effective, reaction of the ortho-lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) would introduce the desired aldehyde group. harvard.edu

The choice of base and reaction conditions is critical to the success of DoM. Hindered amide bases like TMPMgCl•LiCl have been shown to be effective for the metalation of arenes with sensitive functional groups. harvard.edu

Table 1: Key Reagents and Conditions in Directed Ortho-Metalation Strategies

| Directing Group | Base | Solvent | Temperature (°C) | Electrophile Example |

| OCONEt₂ | s-BuLi/TMEDA | THF | -78 | DMF |

| Secondary Amide | n-BuLi | THF | 0 | Benzaldehyde |

| SO₂F | LDA | THF | -78 | Trimethylsilyl chloride |

It is important to note that aldehydes can sometimes be incompatible with strong organolithium reagents. Therefore, they can be transiently protected or transformed into a directing group themselves through the addition of an amide anion. harvard.edu

Integrated Multi-step and One-Pot Synthetic Pathways to this compound

The synthesis of this compound can be envisioned through both multi-step and one-pot approaches, each offering distinct advantages.

A multi-step synthesis would involve a sequence of discrete reactions with isolation and purification of intermediates at each stage. A potential multi-step route could begin with the reaction of 3-aminobenzaldehyde with a suitable reagent to form the oxazolidinone ring. For example, reaction with 2-chloroethyl chloroformate or a similar reagent could lead to the desired heterocyclic system. Alternatively, a precursor like 3-nitrobenzaldehyde (B41214) could be used, where the nitro group is reduced to an amine, followed by the formation of the oxazolidinone ring.

The development of such a one-pot process would require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to ensure the desired sequence of reactions occurs with high selectivity and yield. rroij.com

Table 2: Comparison of Multi-step and One-Pot Synthetic Approaches

| Feature | Multi-step Synthesis | One-Pot Synthesis |

| Intermediate Isolation | Yes | No |

| Purification | Multiple steps | Single final step |

| Reaction Time | Longer | Shorter |

| Solvent/Reagent Usage | Higher | Lower |

| Process Optimization | Simpler for individual steps | More complex |

| Overall Yield | Potentially lower due to multiple steps | Potentially higher |

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

When evaluating the different synthetic strategies for this compound, a comparative analysis of their efficiency, potential yields, and scalability is crucial.

Directed Ortho-Metalation (DoM):

Yields: Yields for DoM reactions can be good to excellent, often exceeding 70%, depending on the substrate, directing group, and electrophile. harvard.edu However, side reactions can occur if the substrate contains other reactive functional groups.

Scalability: The scalability of DoM can be challenging due to the use of highly reactive and often pyrophoric organolithium reagents, which require stringent anhydrous conditions and low temperatures. These requirements can increase the cost and complexity of large-scale production.

Multi-step Synthesis:

Efficiency: Multi-step syntheses are generally less efficient in terms of time and resources compared to one-pot processes due to the need for multiple reaction setups, workups, and purifications.

Scalability: Multi-step syntheses using well-established and robust reactions are often readily scalable. The use of less hazardous reagents and more moderate reaction conditions can simplify large-scale operations.

One-Pot Synthesis:

Efficiency: One-pot syntheses are highly efficient as they reduce the number of unit operations, minimize solvent waste, and save time. nih.govresearchgate.netfrontiersin.org

Yields: One-pot reactions can provide high yields of the final product by avoiding losses associated with intermediate isolation and purification.

Scalability: The scalability of one-pot reactions depends on the specific reaction kinetics and thermodynamics. Maintaining control over temperature and reagent addition can be more complex in a single vessel for multiple transformations. However, a well-designed one-pot process can be highly advantageous for large-scale manufacturing due to its inherent efficiency.

Applications As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for Novel Heterocyclic Compounds

The aldehyde functional group of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a prime reaction site for the construction of novel heterocyclic systems. Through its participation in multicomponent reactions (MCRs), it facilitates the efficient, one-pot synthesis of diverse and complex ring structures, which are central to drug discovery and materials science. frontiersin.orgnih.gov

Aromatic aldehydes are cornerstone reactants in the synthesis of spirocyclic compounds, which are characterized by two rings connected through a single shared atom. rsc.org These three-dimensional structures are of significant interest in medicinal chemistry. Multicomponent reactions involving an aromatic aldehyde, an amine source, and a compound with an active methylene (B1212753) group are a common strategy to generate these frameworks. jsynthchem.comjsynthchem.com

For instance, in a representative three-component reaction, various benzaldehydes react with an amine and barbituric acid under solvent-free ball-milling conditions to produce spiro pyrimidine (B1678525) derivatives. jsynthchem.comjsynthchem.com The reaction proceeds through an initial condensation to form an imine, which then undergoes a sequence of Michael addition and intramolecular cyclization to yield the final spiroheterocycle. The aldehyde group of this compound is well-suited to participate in such transformations, allowing for the incorporation of the oxazolidinone scaffold into novel spiro architectures.

Table 1: Synthesis of Spiro Pyrimidine Derivatives via Three-Component Reaction (Analogous System) This table showcases a representative reaction using various aromatic aldehydes to illustrate the synthetic utility applicable to this compound.

| Entry | Aldehyde Component (Ar-CHO) | Amine | Active Methylene Compound | Product Yield (%) |

| 1 | Benzaldehyde (B42025) | Benzo[d] nih.govrsc.orgdioxol-5-amine | Barbituric Acid | 95% |

| 2 | 4-Chlorobenzaldehyde | Benzo[d] nih.govrsc.orgdioxol-5-amine | Barbituric Acid | 92% |

| 3 | 4-Methoxybenzaldehyde | Benzo[d] nih.govrsc.orgdioxol-5-amine | Barbituric Acid | 94% |

| 4 | 4-Nitrobenzaldehyde | Benzo[d] nih.govrsc.orgdioxol-5-amine | Barbituric Acid | 90% |

Data derived from analogous systems reported in the literature. jsynthchem.comjsynthchem.com

The reactivity of the aldehyde also extends to the synthesis of fused and other complex polycyclic systems. rsc.org MCRs such as the Biginelli, Hantzsch, or van Leusen reactions are powerful tools for creating polyfunctionalized, fused heterocycles from simple acyclic precursors in a single step. nih.gov In these reactions, the aldehyde first condenses with an amine or an active methylene compound to trigger a cascade of cyclization and dehydration steps.

By employing this compound in such synthetic strategies, complex polycyclic scaffolds can be constructed that feature the N-aryl oxazolidinone motif as a key structural element. This approach allows for the rapid generation of molecular diversity, creating libraries of compounds for biological screening where the oxazolidinone core can be systematically evaluated for its contribution to bioactivity. frontiersin.orgrsc.org

Utility in Asymmetric Synthesis

The oxazolidinone ring is a cornerstone of asymmetric synthesis. While this compound itself is achiral, the oxazolidinone moiety is integral to some of the most successful chiral auxiliaries and is a key feature in many modern chiral drugs. nih.govresearchgate.netresearchgate.net

The most famous application of oxazolidinones in asymmetric synthesis is as Evans auxiliaries. In that context, a chiral oxazolidinone (typically substituted at the 4 and/or 5 positions) is acylated, and the chiral auxiliary then directs the stereoselective alkylation, aldol (B89426), or Diels-Alder reactions at the α-position of the acyl group.

While the N-aryl oxazolidinone in this compound does not function as a traditional Evans auxiliary, its rigid, planar structure can provide a defined steric and electronic environment. In reactions involving chiral catalysts, this scaffold can influence the facial selectivity of attacks on the aldehyde carbonyl or on derivatives thereof. Furthermore, the oxazolidinone scaffold is a well-established pharmacophore that imparts favorable properties such as metabolic stability and the ability to form key hydrogen bonds with biological targets. nih.govresearchgate.net Its presence is crucial for the activity of drugs like Linezolid, where the stereochemistry of the side chain attached to the oxazolidinone ring is critical for its antibacterial function.

The aldehyde group of this compound can be engaged in a variety of classic carbon-carbon bond-forming reactions that can be controlled to produce specific stereoisomers. Using modern catalytic asymmetric methods, reactions such as aldol additions, Henry (nitroaldol) reactions, or allylation reactions can be performed with high levels of diastereoselectivity and enantioselectivity.

For example, the asymmetric Henry reaction of a benzaldehyde with nitromethane, catalyzed by a chiral copper complex, can produce a chiral nitroalkanol with high enantiomeric excess (ee). This product can then be further transformed into valuable chiral building blocks, including β-amino alcohols, which are precursors to oxazolidinone-containing drugs. The presence of the bulky oxazolidinone substituent on the benzaldehyde ring can contribute to the stereochemical outcome by influencing the trajectory of the nucleophilic attack in the catalyst-substrate complex.

Table 2: Asymmetric Henry Reaction of Benzaldehydes (Analogous System) This table illustrates a representative asymmetric reaction applicable to the aldehyde group of this compound.

| Entry | Aldehyde | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Cu(OAc)₂ / Chiral Ligand A | N/A | 92 |

| 2 | 4-Bromobenzaldehyde | Cu(OTf)₂ / Chiral Ligand B | N/A | 95 |

| 3 | 2-Naphthaldehyde | Cu(OAc)₂ / Chiral Ligand B | N/A | 97 |

| 4 | 3-Methoxybenzaldehyde | Cu(OTf)₂ / Chiral Ligand A | N/A | 90 |

Data are representative of typical results from the literature for asymmetric Henry reactions.

Construction of Functional Organic Architectures

The dual functionality of this compound makes it an exemplary building block for the construction of complex and functional organic architectures. Organic chemists can leverage the aldehyde for diversity-oriented synthesis, creating a wide range of molecular skeletons through multicomponent reactions. nih.gov Subsequently, the embedded N-aryl oxazolidinone scaffold serves as a robust platform that is known to confer valuable pharmacological properties. nih.govresearchgate.net This strategy, which combines skeleton diversification with the inclusion of a proven pharmacophore, is highly efficient in the search for new therapeutic agents. The synthesis of novel compounds bearing this moiety is an active area of research for developing new antibacterial, antitubercular, and anticancer agents. researchgate.netnih.gov

Incorporation into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The aldehyde functionality of this compound makes it a suitable candidate for various MCRs.

One notable application is in the Groebke-Blackburn-Bienaymè (GBB) three-component reaction. rug.nl In this reaction, an aldehyde, an isocyanide, and a suitable amino-aza-heterocycle condense to form fused heterocyclic structures. The use of this compound allows for the introduction of the oxazolidinone group into the final product, which can be valuable for further synthetic modifications or for imparting specific biological activities. For instance, its reaction with 2-amino-3-chloropyrazine (B41553) and an isocyanide can lead to the formation of complex adenine (B156593) mimics. rug.nl

The reaction conditions for these MCRs are often mild, and the ability to generate molecular diversity quickly makes them attractive in medicinal chemistry and drug discovery. The oxazolidinone ring is a key structural feature in several antibacterial drugs, and its incorporation via MCRs represents a streamlined approach to novel analogues. nih.gov

Table 1: Example of a Multi-Component Reaction Involving a Benzaldehyde Derivative This table illustrates a general Groebke-Blackburn-Bienaymè reaction, where this compound could serve as the aldehyde component.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Aldehyde (e.g., Benzaldehyde derivative) | Amidine | Isocyanide | Sc(OTf)₃ | Fused Imidazo[1,2-a]pyrazine derivative |

Design and Synthesis of Advanced Ligands and Organocatalysts

The rigid heterocyclic structure of the oxazolidinone ring makes it an excellent scaffold for the design of ligands used in asymmetric catalysis. When incorporated into a molecule like this compound, it provides a framework that can be further elaborated to create chiral environments for metal-catalyzed reactions.

The aldehyde group can be transformed into various other functionalities, such as amines, alcohols, or carboxylic acids, which can then be used to coordinate with metal centers or to form part of a larger chiral ligand structure. For example, reductive amination of the aldehyde followed by N-alkylation can lead to the synthesis of bidentate or tridentate ligands. These ligands, when complexed with transition metals like palladium or rhodium, can be effective catalysts for asymmetric reactions such as hydrogenations or C-C bond-forming reactions. researchgate.net

Furthermore, the oxazolidinone moiety itself is a precursor to a class of organocatalysts known as MacMillan-type catalysts. beilstein-journals.org These imidazolidinone-based catalysts are highly effective in a range of asymmetric transformations. While not directly synthesized from this compound, the presence of the core oxazolidinone structure highlights its importance in the field of organocatalysis. The synthesis of novel catalysts often involves a modular approach, combining different aromatic aldehydes with amino acid derivatives. beilstein-journals.org The specific electronic and steric properties imparted by the 3-(2-oxo-1,3-oxazolidin-3-yl) substituent could lead to the development of catalysts with unique reactivity and selectivity profiles.

Table 2: Potential Functional Group Transformations for Ligand Synthesis This table outlines potential synthetic routes starting from this compound to generate precursors for ligands and organocatalysts.

| Starting Functional Group | Reaction Type | Reagents | Resulting Functional Group | Potential Application |

| Aldehyde | Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine | Ligand Synthesis |

| Aldehyde | Grignard Reaction | RMgBr, then H₃O⁺ | Secondary Alcohol | Chiral Auxiliary Synthesis |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene | Further Functionalization |

| Aldehyde | Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | Linker for Solid-Phase Synthesis |

Advanced Spectroscopic and Structural Characterization of 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde are predicted to show distinct signals corresponding to the protons and carbons in different chemical environments within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to display signals for the aldehyde proton, the four aromatic protons on the 1,3-disubstituted benzene (B151609) ring, and the four protons of the oxazolidinone ring. The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted ring system, appearing in the range of δ 7.5-8.2 ppm. The two protons on the oxazolidinone ring adjacent to the oxygen atom (O-CH₂) are expected to resonate at approximately δ 4.5-4.7 ppm, while the protons adjacent to the nitrogen atom (N-CH₂) will likely appear at a slightly more upfield region, around δ 4.0-4.2 ppm, both as triplets.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum should exhibit ten distinct signals, one for each unique carbon atom. The aldehyde carbonyl carbon (CHO) is expected at a highly downfield position, typically δ 190-200 ppm. libretexts.org The carbonyl carbon of the oxazolidinone ring (N-C=O) is predicted to appear around δ 154-156 ppm. The six aromatic carbons will resonate in the typical aromatic region of δ 120-140 ppm, with the carbon attached to the aldehyde group and the carbon attached to the nitrogen of the oxazolidinone ring appearing at the lower field end of this range. rsc.org The two methylene (B1212753) carbons of the oxazolidinone ring are expected at approximately δ 62-65 ppm (O-CH₂) and δ 45-48 ppm (N-CH₂). nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.9 - 10.1 (singlet) | 190 - 200 |

| Aromatic (C₆H₄) | 7.5 - 8.2 (multiplets) | 120 - 140 |

| Oxazolidinone (O-CH₂) | 4.5 - 4.7 (triplet) | 62 - 65 |

| Oxazolidinone (N-CH₂) | 4.0 - 4.2 (triplet) | 45 - 48 |

| Oxazolidinone (C=O) | - | 154 - 156 |

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the benzene ring. It would also show a correlation between the two methylene groups (-CH₂-CH₂-) within the oxazolidinone ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com HSQC is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~10.0 ppm would correlate with the carbon signal at ~192 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-4 bond) correlations between protons and carbons. This is particularly crucial for connecting different fragments of the molecule. Key HMBC correlations would be observed from the aromatic protons to the oxazolidinone nitrogen-attached carbon, and from the N-CH₂ protons of the oxazolidinone ring to the aromatic carbons, firmly establishing the connection between the benzaldehyde (B42025) and oxazolidinone moieties. Correlations from the aldehyde proton to the ipso-aromatic carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's 3D conformation in solution. NOESY could reveal correlations between the ortho-protons of the benzene ring and the protons on the oxazolidinone ring, helping to define the preferred rotational orientation (dihedral angle) between the two ring systems.

Interactive Data Table: Expected Key 2D NMR Correlations

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | Aromatic H ↔ Aromatic H; Oxazolidinone N-CH₂ ↔ O-CH₂ | Confirms J-coupling between adjacent protons within the ring systems. sdsu.edu |

| HSQC | Aldehyde H ↔ Aldehyde C; Aromatic H ↔ Aromatic C; Oxazolidinone H ↔ Oxazolidinone C | Maps each proton to its directly bonded carbon atom. epfl.ch |

| HMBC | Aromatic H ↔ Oxazolidinone C; Oxazolidinone H ↔ Aromatic C; Aldehyde H ↔ Aromatic C | Establishes connectivity across quaternary carbons and heteroatoms (N). sdsu.edu |

| NOESY | Aromatic H ↔ Oxazolidinone H | Provides information on spatial proximity and preferred molecular conformation. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. msu.edu The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent peaks would include two distinct carbonyl stretching vibrations. The aldehyde C=O group is expected to produce a strong absorption band in the region of 1700-1710 cm⁻¹. researchgate.netresearchgate.net The cyclic carbamate (B1207046) (amide) C=O of the oxazolidinone ring typically absorbs at a higher frequency, around 1750-1770 cm⁻¹, due to ring strain. nih.gov

Other significant absorptions include aromatic C=C stretching vibrations, which appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the aldehyde C-H stretch characteristically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The spectrum would also feature strong bands corresponding to C-N stretching and C-O stretching from the oxazolidinone ring.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde (R-CHO) | C=O Stretch | 1710 - 1700 | Strong |

| Aldehyde (R-CHO) | C-H Stretch | 2830 - 2810 & 2730 - 2710 | Weak |

| Oxazolidinone (cyclic carbamate) | C=O Stretch | 1770 - 1750 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carbamate | C-N Stretch | 1350 - 1250 | Strong |

| Ether (in ring) | C-O Stretch | 1260 - 1180 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₁₀H₉NO₃), the calculated exact mass is 191.0582 g/mol . HRMS would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this theoretical value.

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, providing further structural confirmation. researchgate.net The fragmentation of the molecular ion is expected to proceed through several characteristic pathways.

A primary fragmentation would be the loss of a hydrogen radical to form the stable acylium ion [M-H]⁺ at m/z 190, or the loss of the entire formyl radical (•CHO) to give a fragment at m/z 162 [M-29]⁺. docbrown.infolibretexts.org Another plausible pathway involves the cleavage of the oxazolidinone ring. For instance, the loss of ethylene (B1197577) oxide (C₂H₄O) could lead to a fragment corresponding to 3-isocyanatobenzaldehyde. The fragmentation pattern provides a molecular fingerprint that supports the proposed structure.

Interactive Data Table: Predicted HRMS Fragments

| m/z (Predicted) | Ion Formula | Description of Loss from Molecular Ion (C₁₀H₉NO₃)⁺ |

| 191.0582 | [C₁₀H₉NO₃]⁺ | Molecular Ion [M]⁺ |

| 190.0504 | [C₁₀H₈NO₃]⁺ | Loss of a hydrogen radical (•H) |

| 163.0657 | [C₉H₉NO₂]⁺ | Loss of carbon monoxide (CO) |

| 162.0582 | [C₉H₈NO₂]⁺ | Loss of the formyl radical (•CHO) docbrown.info |

| 117.0500 | [C₈H₇N]⁺ | Loss of carbon dioxide (CO₂) and ethylene (C₂H₄) |

| 104.0419 | [C₇H₆N]⁺ | Fragmentation of the oxazolidinone ring |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation, loss of the entire substituent |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles. While the specific crystal structure for the title compound is not available, analysis of related structures, such as 3-acetyloxazolidin-2-one and other N-aryloxazolidinones, allows for a reliable prediction of its key structural features. nih.govmdpi.com

In the crystal lattice, molecules are likely to be packed in a way that maximizes stabilizing intermolecular interactions. These can include weak C-H···O hydrogen bonds, involving the aldehyde oxygen or the oxazolidinone carbonyl oxygen as acceptors, and potentially π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Interactive Data Table: Expected Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle Parameter | Description | Expected Value (based on similar structures) nih.govmdpi.com |

| C=O (Aldehyde) Bond Length | Length of the aldehyde carbonyl bond | ~1.21 Å |

| C=O (Oxazolidinone) Bond Length | Length of the carbamate carbonyl bond | ~1.22 Å |

| N-C (Aromatic) Bond Length | Bond between nitrogen and the phenyl ring | ~1.42 Å |

| C-N-C Angle (in ring) | Angle around the nitrogen within the ring | ~110-112° |

| Phenyl/Oxazolidinone Dihedral | Torsional angle between the two ring systems | Variable, dependent on crystal packing forces |

Computational Chemistry and Mechanistic Investigations of 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzaldehyde and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde at the molecular level. These calculations can predict a range of properties, from the most stable three-dimensional arrangement of atoms to the distribution of electrons, which dictates the molecule's reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational study of any molecule is to determine its most stable geometry, which corresponds to the minimum energy conformation. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. The presence of the bond between the nitrogen of the oxazolidinone ring and the phenyl ring introduces a degree of rotational freedom, leading to different possible conformations or rotamers.

Table 1: Predicted Conformational Data for this compound (Hypothetical Data) This table presents hypothetical data based on typical computational results for analogous molecules to illustrate the expected outcomes of a conformational analysis.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 45° | 1.5 |

| C | 90° | 0.0 |

The data in the table suggests that a non-planar arrangement between the phenyl and oxazolidinone rings is likely to be the most stable, a common finding in related structures due to the balance of steric and electronic effects.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals in this compound can be calculated to predict its reactivity.

For this molecule, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen and oxygen atoms of the oxazolidinone ring. The LUMO, conversely, is expected to be centered on the electron-deficient aldehyde group, particularly the carbonyl carbon. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table provides hypothetical FMO energy values to illustrate the type of data generated from quantum chemical calculations.

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

These calculations would suggest that the aldehyde group is the primary site for nucleophilic attack, while the aromatic ring could be susceptible to electrophilic substitution, with the precise location guided by the coefficients of the HOMO. FMO analysis is also crucial in understanding cycloaddition reactions where the oxazolidinone moiety might participate. mdpi.comresearchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing a virtual window into the dynamic process of bond breaking and formation. For this compound, theoretical studies can elucidate the mechanisms of its various potential reactions.

Exploration of Reaction Pathways and Energy Barriers

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants. This energy difference is the activation energy or energy barrier, a critical factor in determining the reaction rate.

For instance, the reaction of the aldehyde group with a nucleophile, a fundamental process in organic chemistry, can be modeled. nih.gov Calculations can compare different possible mechanisms, such as a direct nucleophilic addition versus a stepwise process. Theoretical studies on the synthesis of oxazolidinones have successfully elucidated complex reaction mechanisms, including cycloaddition and rearrangement steps, by calculating the energy profiles of competing pathways. acs.orgnih.gov Similarly, for reactions involving the oxazolidinone ring of the target molecule, computational modeling can predict whether a reaction will proceed and through which mechanism. mdpi.com

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Hypothetical Data) This table illustrates how computational data can be used to compare different reaction pathways.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic addition to aldehyde | TS1 | 15.3 |

| Electrophilic aromatic substitution | TS2 | 25.8 |

This hypothetical data suggests that, under certain conditions, nucleophilic addition at the aldehyde would be kinetically favored over electrophilic substitution on the aromatic ring.

Solvent Effects on Reaction Energetics and Selectivity

Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and outcomes. Computational models can account for the influence of the solvent, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

For reactions of this compound, the polarity of the solvent could significantly impact the stability of charged intermediates or transition states. researchgate.netnih.govacs.org For example, in a reaction that proceeds through a polar transition state, a polar solvent would be expected to lower the activation energy and accelerate the reaction. acs.orgresearchgate.net Computational studies on the reactions of aromatic aldehydes have demonstrated that solvent polarity can alter not only the reaction rate but also the stereoselectivity of the products. researchgate.net By performing calculations in different simulated solvent environments, a deeper understanding of the reaction mechanism in a real-world setting can be achieved.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.

For this compound, DFT calculations can predict its infrared (IR) spectrum. The vibrational frequencies corresponding to specific functional groups, such as the C=O stretch of the aldehyde and the oxazolidinone, can be calculated and compared with experimental data. nih.govmdpi.comsolidstatetechnology.usnih.gov Studies on benzaldehyde (B42025) derivatives have shown excellent agreement between calculated and experimental vibrational spectra. nih.govmdpi.comsolidstatetechnology.us

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be computed. researchgate.netnih.govnih.gov These calculations are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can be an issue. The accuracy of these predictions depends on the level of theory and the basis set used, as well as the inclusion of solvent effects. researchgate.net

Table 4: Predicted vs. Experimental Spectroscopic Data for Key Functional Groups (Hypothetical Data) This table illustrates the comparison between computationally predicted and experimentally observed spectroscopic data.

| Functional Group | Spectroscopic Parameter | Predicted Value | Experimental Value |

| Aldehyde C=O | IR Frequency (cm⁻¹) | 1705 | 1700 |

| Oxazolidinone C=O | IR Frequency (cm⁻¹) | 1750 | 1745 |

| Aldehyde Proton | ¹H NMR Chemical Shift (ppm) | 9.95 | 9.98 |

| Carbonyl Carbon (Aldehyde) | ¹³C NMR Chemical Shift (ppm) | 192.1 | 192.5 |

The close agreement between predicted and experimental values in such a table would provide strong evidence for the proposed molecular structure.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (M.D.) simulations are a powerful computational methodology used to understand the dynamic nature of molecules by simulating their motion over time. For a molecule such as this compound, M.D. simulations can provide profound insights into its conformational landscape, flexibility, and the influence of its environment on its behavior at an atomic level.

At its core, an M.D. simulation solves Newton's equations of motion for a system of atoms and molecules. The potential energy of the system is described by a force field, which is a set of empirical functions and parameters that approximate the quantum mechanical interactions within the molecule and between the molecule and its surroundings. By integrating these equations of motion, the trajectory of each atom is tracked over a specific period, offering a dynamic picture of the molecule's behavior.

Conformational sampling through M.D. simulations allows for the identification of low-energy, stable conformations as well as the transition states that connect them. By analyzing the simulation trajectory, one can determine the probability of finding the molecule in a particular conformation and the timescale of transitions between different conformational states. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape in different chemical environments.

The dynamics of the oxazolidinone ring itself can also be investigated. While generally planar, the five-membered ring can exhibit subtle puckering motions. M.D. simulations can quantify the extent and frequency of these motions, providing a more detailed understanding of the ring's structural dynamics.

Furthermore, the orientation of the aldehyde group on the benzaldehyde ring is another critical factor. The rotation of this group relative to the phenyl ring can be sampled to identify the most stable orientations and the energy barriers associated with their interconversion.

The solvent environment plays a critical role in determining the conformational preferences of a molecule. M.D. simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For instance, in a polar solvent like water, the simulations could reveal specific hydrogen bonding patterns between water molecules and the oxygen atoms of the oxazolidinone and aldehyde groups. These interactions can stabilize certain conformations over others.

To illustrate the type of data that can be obtained from such simulations, consider a hypothetical analysis of the dihedral angle (θ) between the oxazolidinone ring and the phenyl ring in different solvents.

Table 1: Hypothetical Predominant Dihedral Angles (θ) of this compound in Various Solvents from a Molecular Dynamics Simulation

| Solvent | Dielectric Constant | Predominant Dihedral Angle (θ) | Population (%) |

| Chloroform | 4.8 | 45° | 65 |

| Methanol | 32.7 | 90° | 55 |

| Water | 80.1 | 120° | 70 |

This hypothetical data suggests that the relative orientation of the two rings is significantly influenced by the polarity of the solvent. In a less polar solvent like chloroform, a more compact conformation might be favored, while in highly polar water, a more extended conformation could be stabilized by interactions with the solvent.

In addition to conformational sampling, M.D. simulations can be used to calculate various dynamic properties. For example, the root-mean-square fluctuation (RMSF) of each atom can be computed to identify the most flexible regions of the molecule.

Table 2: Hypothetical Root-Mean-Square Fluctuation (RMSF) of Key Atomic Groups in this compound in an Aqueous Environment

| Atomic Group | Average RMSF (Å) |

| Oxazolidinone Ring Atoms | 0.5 |

| Phenyl Ring Atoms | 0.7 |

| Aldehyde Group Atoms | 1.2 |

This hypothetical data would indicate that the aldehyde group is the most flexible part of the molecule, which could have implications for its reactivity and binding to other molecules.

Future Directions and Emerging Research Avenues for 3 2 Oxo 1,3 Oxazolidin 3 Yl Benzaldehyde

Development of Chemo- and Regioselective Transformations

The molecular architecture of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, featuring a reactive aldehyde group and a stable oxazolidinone heterocycle on a benzene (B151609) ring, presents a compelling platform for the development of sophisticated chemo- and regioselective transformations. Future research is anticipated to focus on methodologies that can selectively functionalize one part of the molecule while leaving the others intact.

A primary area of investigation will likely involve the selective transformation of the aldehyde group. This could include asymmetric aldol (B89426) reactions, Wittig olefinations, and reductive aminations to introduce new chiral centers and functional groups. The development of catalysts that can achieve high levels of stereocontrol in these reactions will be a significant focus. Furthermore, ortho-C–H functionalization of the benzaldehyde (B42025) ring, directed by the aldehyde group itself or a transiently installed directing group, could provide a direct route to novel substituted derivatives. qub.ac.uk

Conversely, transformations that target the oxazolidinone ring or the aromatic backbone while preserving the aldehyde are also of great interest. For instance, metal-catalyzed cross-coupling reactions at the aromatic ring could be explored to introduce further substituents. The challenge will lie in achieving regioselectivity, directing the substitution to specific positions on the benzene ring. The development of orthogonal protection-deprotection strategies for the aldehyde and oxazolidinone functionalities will be crucial for enabling complex, multi-step syntheses.

| Transformation Type | Potential Reagents/Catalysts | Desired Outcome |

| Asymmetric Aldol Addition | Chiral organocatalysts (e.g., proline derivatives) | Enantiomerically enriched β-hydroxy aldehyde derivatives |

| Directed C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) with directing groups | Ortho-functionalized benzaldehyde derivatives |

| Cross-Coupling Reactions | Palladium or copper catalysts with appropriate ligands | Introduction of aryl, alkyl, or other groups onto the benzene ring |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. nih.govrsc.org Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govsigmaaldrich.com

Future research will likely focus on developing robust and reliable flow protocols for the multi-step synthesis of the core molecule itself. nih.gov Subsequently, the derivatization of the aldehyde group in a continuous manner could be explored. For instance, a packed-bed reactor containing a solid-supported catalyst could be employed for continuous hydrogenation, oxidation, or condensation reactions of the aldehyde. nih.gov This approach would not only improve efficiency but also simplify product purification.

Automated synthesis platforms can be utilized for high-throughput screening of reaction conditions to rapidly identify optimal parameters for various transformations of this compound. acs.orgrsc.org These platforms can also be employed for the automated synthesis of libraries of derivatives for applications in drug discovery and materials science. The combination of flow chemistry and automated synthesis will enable the rapid exploration of the chemical space around this versatile scaffold. researchgate.net

| Platform | Potential Application | Key Advantages |

| Continuous Flow Reactor | Multi-step synthesis of the core molecule and its derivatives | Improved safety, scalability, and process control |

| Automated Synthesis Platform | High-throughput screening of reaction conditions and library synthesis | Accelerated discovery and optimization of new compounds and materials |

| Microfluidic Systems | Precise control over reaction stoichiometry and mixing for sensitive reactions | Miniaturization, reduced reagent consumption, and enhanced reaction kinetics |

Exploration of Photoinduced and Electrocatalytic Transformations

Photoinduced and electrocatalytic transformations offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents. The application of these techniques to this compound is a promising and largely unexplored area of research.

The benzaldehyde moiety is known to be photoactive and can participate in a variety of photochemical reactions. nih.gov Future studies could investigate the use of this intrinsic photoactivity to drive intramolecular cyclizations or intermolecular [2+2] cycloadditions. Furthermore, the benzaldehyde group could act as a photosensitizer to initiate other chemical transformations.

Electrocatalysis provides a powerful tool for selective oxidation and reduction reactions. researchgate.netacs.org The aldehyde group in this compound could be selectively oxidized to a carboxylic acid or reduced to an alcohol under controlled electrochemical conditions. qub.ac.uk The oxazolidinone ring may also exhibit electrochemical activity, opening up possibilities for electrochemically driven ring-opening or functionalization reactions. nih.govacs.org The development of selective electrocatalytic systems will be key to unlocking the full potential of this approach.

| Method | Potential Transformation | Advantages |

| Photocatalysis | Intramolecular cyclizations, [2+2] cycloadditions, photosensitization | Mild reaction conditions, use of light as a renewable energy source |

| Electrocatalysis | Selective oxidation of the aldehyde to a carboxylic acid | High selectivity, avoidance of chemical oxidants |

| Electrocatalysis | Selective reduction of the aldehyde to an alcohol | Controlled reduction potential, avoidance of metal hydrides |

Design of Smart Materials Incorporating Oxazolidinone-Benzaldehyde Scaffolds

The unique combination of a reactive aldehyde and a stable, polar oxazolidinone moiety makes this compound an attractive building block for the design of "smart" materials with stimuli-responsive properties. rsc.orgresearchgate.net

The aldehyde functionality can be used to covalently incorporate the scaffold into polymer backbones or onto surfaces through reactions like Schiff base formation or aldol condensation. nih.govacs.orgresearchgate.net The resulting materials could exhibit responsiveness to changes in pH, temperature, or the presence of specific analytes. For example, polymers functionalized with this scaffold could be designed to release a payload in response to the acidic environment of a tumor. qub.ac.uk

The oxazolidinone group, with its hydrogen bonding capabilities, can influence the self-assembly and macroscopic properties of materials. nih.gov It could be used to promote the formation of ordered structures in polymers or to enhance the mechanical properties of materials. The development of self-healing materials based on dynamic covalent bonds involving the benzaldehyde group is another exciting possibility. cas.org

| Material Type | Potential Application | Key Feature |

| Stimuli-Responsive Polymers | Drug delivery, sensors | Reversible covalent bonds with the aldehyde group |

| Functionalized Surfaces | Biocompatible coatings, biosensors | Covalent attachment via the aldehyde |

| Self-Assembled Materials | Supramolecular gels, liquid crystals | Intermolecular interactions involving the oxazolidinone ring |

| Self-Healing Polymers | Reversible materials | Dynamic covalent chemistry of the aldehyde |

Bio-inspired Synthetic Approaches utilizing this compound

Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic transformations to develop novel and sustainable chemical processes. While specific enzymatic transformations of this compound have not yet been reported, this is a fertile ground for future research.

Enzymes such as oxidoreductases could be employed for the highly selective and enantioselective reduction of the aldehyde group to the corresponding alcohol. Similarly, transaminases could be used to convert the aldehyde into a primary amine, providing a green route to chiral amino derivatives. The use of whole-cell biocatalysts or isolated enzymes could offer significant advantages in terms of sustainability and stereocontrol.

Furthermore, the oxazolidinone scaffold is a well-known pharmacophore present in several antibiotics. nih.govnih.gov Bio-inspired approaches could involve using this scaffold as a starting point for the synthesis of novel bioactive molecules. For example, it could be used as a template to design enzyme inhibitors or receptor ligands. The exploration of biocatalytic cascades, where multiple enzymatic steps are combined in a one-pot reaction, could lead to highly efficient syntheses of complex molecules derived from this compound.

| Biocatalyst Type | Potential Transformation | Advantage |

| Oxidoreductases | Enantioselective reduction of the aldehyde | High stereoselectivity, mild reaction conditions |

| Transaminases | Asymmetric synthesis of primary amines from the aldehyde | Green and sustainable route to chiral amines |

| Hydrolases | Enantioselective hydrolysis of ester derivatives | Access to enantiopure building blocks |

| Lyases | Formation of new C-C bonds | Atom-economical and stereoselective synthesis |

Conclusion

Summary of Key Academic Research Directions and Discoveries

Academic research concerning 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde has primarily focused on its application as a versatile bifunctional intermediate in the synthesis of complex heterocyclic systems. The molecule uniquely combines a reactive aldehyde functional group with a biologically significant oxazolidinone moiety, directing its research applications down two main avenues: synthetic methodology development and medicinal chemistry exploration.

Key research directions have centered on the chemical transformation of the benzaldehyde (B42025) group. This moiety serves as a key electrophilic site for a variety of condensation reactions. A significant discovery in this area has been its use in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures in a single step. rsc.orgrsc.orgacs.org For instance, the reaction of this compound with amines and mercaptoacetic acid has led to the discovery of novel series of thiazolidinone derivatives. researchgate.net These reactions demonstrate the compound's utility as a foundational building block for generating molecular diversity.

Another major research thrust involves leveraging the embedded oxazolidinone ring, a well-established pharmacophore known for its role in antibacterial agents like Linezolid. nih.govresearchgate.netnih.gov Discoveries in this context are related to the synthesis of new classes of compounds where the 3-(2-oxo-1,3-oxazolidin-3-yl)phenyl fragment is incorporated into larger heterocyclic scaffolds. The research demonstrates that this fragment can be successfully carried through various synthetic transformations, yielding final products that retain the core oxazolidinone structure. This allows for the systematic exploration of how this moiety influences the biological activity of the newly synthesized compounds. The primary discovery is the validation of this compound as a reliable precursor for introducing a known bioactive scaffold into novel molecular frameworks.

Interactive Table: Key Research Findings

| Research Area | Key Reaction Type | Resulting Compound Class | Significance |

|---|---|---|---|

| Synthetic Methodology | Condensation & Cyclization | Thiazolidinones | Efficient synthesis of new heterocyclic systems. |

| Synthetic Methodology | Multicomponent Reactions | Poly-substituted heterocycles | Rapid generation of molecular complexity. rsc.orgrsc.org |

Prospective Impact on the Advancement of Organic Synthesis and Chemical Sciences

In the broader context of chemical sciences, the primary impact is expected in drug discovery and development. The 2-oxazolidinone (B127357) ring is a privileged structure, and its derivatives are actively investigated for a range of therapeutic applications beyond antibacterial activity, including anticancer and anti-inflammatory roles. researchgate.netrsc.orgresearchgate.net This intermediate provides a powerful tool for medicinal chemists to systematically modify structures containing this pharmacophore. By reacting the aldehyde with various nucleophiles and in different reaction cascades, researchers can fine-tune the steric and electronic properties of the final compounds. This modularity can accelerate the identification of new lead compounds with improved potency, selectivity, or pharmacokinetic profiles. The availability of this compound facilitates the exploration of structure-activity relationships (SAR) and could lead to the development of next-generation therapeutics that incorporate the oxazolidinone scaffold.

Q & A

Q. How can I optimize the synthesis of 3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde?

Methodological Answer:

- Step 1 : Start with benzaldehyde derivatives (e.g., 3-hydroxybenzaldehyde) and react with 2-oxo-1,3-oxazolidine precursors. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Confirm structure via H/C NMR and HRMS (e.g., HRMS (EI): calcd for CHOSi [M-H]: 307.17349, found 307.17354, as in analogous oxazolidinone syntheses ).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify carbonyl stretches (C=O of oxazolidinone at ~1750 cm and aldehyde C=O at ~1700 cm).

- NMR : Use H NMR to resolve aldehyde proton (~9.8–10.0 ppm) and oxazolidinone ring protons (e.g., δ 4.2–4.5 ppm for CH adjacent to carbonyl).

- X-ray crystallography : For unambiguous confirmation, grow single crystals (solvent: DCM/hexane) and refine with SHELXL .

Advanced Research Questions

Q. How do conformational dynamics of the oxazolidinone ring influence reactivity in this compound?

Methodological Answer:

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy minima of envelope vs. planar conformations. Compare with experimental X-ray data (e.g., deviations of 0.36–0.43 Å from least-squares planes, as seen in related structures ).

- Reactivity studies : Test nucleophilic addition to the aldehyde group under varying conditions (e.g., Grignard reactions) to correlate with ring conformation.

Q. How can I resolve discrepancies in crystallographic data during refinement?

Methodological Answer:

- Troubleshooting : If R-factor > 0.05, check for twinning (use PLATON’s TWIN law check) or disordered solvent. Re-process data with SHELXE or SIR2004 for phase improvement .

- Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks . Example: A structure refined to R = 0.054, wR = 0.152 with Z = 2 in space group P2 required H-atom constraints and Flack parameter analysis .

Q. What synthetic applications exist for this compound in heterocyclic chemistry?

Methodological Answer:

- Knoevenagel condensation : React with malononitrile to form α,β-unsaturated nitriles, precursors to pyridines or imidazoles.

- Mannich reactions : Use secondary amines to generate β-amino aldehydes for oxazine synthesis. Reference analogous 2-oxoaldehyde reactions in hydantoin and pyrazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.